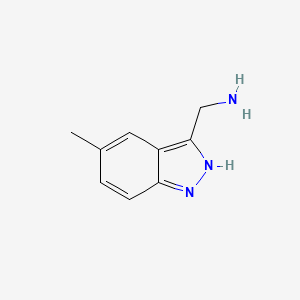

(5-Methyl-1H-indazol-3-yl)methanamine

Description

BenchChem offers high-quality (5-Methyl-1H-indazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-1H-indazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-2-3-8-7(4-6)9(5-10)12-11-8/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJDAMOTHFUFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 5-Methylindazole-3-Methanamine Derivatives: A Privileged Scaffold for Neurological and Inflammatory Disorders

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methylindazole-3-methanamine derivatives, a promising class of compounds with significant therapeutic potential. We will explore the chemical rationale for their design, detailed synthetic methodologies, primary mechanisms of action, and key applications in drug discovery, with a focus on their roles as modulators of serotonergic pathways and anti-inflammatory agents.

The Indazole Scaffold: A Foundation of Pharmacological Importance

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to act as a bioisostere for native structures like indoles have made it a cornerstone in the development of numerous therapeutic agents.[2] Indazole derivatives have demonstrated a wide array of biological activities, including potent anticancer, anti-inflammatory, and neuro-modulatory properties.[1][3] This versatility has led to the inclusion of the indazole motif in at least 43 compounds undergoing clinical evaluation as of 2021.[2]

The specific substitution pattern of 5-methylindazole-3-methanamine is designed to leverage the established benefits of the indazole core while introducing functional groups that can be fine-tuned for specific biological targets. The 5-methyl group can enhance metabolic stability and modulate binding affinity, while the 3-methanamine moiety provides a critical interaction point for targets such as G-protein coupled receptors (GPCRs) and enzymes.

Synthetic Pathways: From Indazole to Functional Amines

The synthesis of 5-methylindazole-3-methanamine derivatives typically begins with a suitable indazole precursor, which is then functionalized at the 3-position. A common and effective strategy involves the synthesis of an intermediate, 1H-Indazole-3-carboxylic acid, which is then converted to a carboxamide and subsequently reduced to the target methanamine.[4][5]

Experimental Protocol: Synthesis of N-substituted-1H-indazole-3-carboxamides

This protocol outlines the key steps for creating the carboxamide precursor, which can then be reduced to the final methanamine product.

Materials:

-

1H-Indazole-3-carboxylic acid

-

N,N'-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA)

-

Substituted amine (R-NH₂)

-

10% Methanol in Chloroform

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-Indazole-3-carboxylic acid (1 equivalent) in DMF.

-

Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product using 10% Methanol in Chloroform.

-

Wash the combined organic layers with 10% NaHCO₃ solution, followed by a brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[4]

The subsequent step, reduction of the amide to the amine, can be achieved using standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a suitable solvent such as Tetrahydrofuran (THF).[2]

Synthesis Workflow Diagram

Caption: General synthesis route for 5-methylindazole-3-methanamine derivatives.

Primary Therapeutic Target: The Serotonin 2A (5-HT₂ₐ) Receptor

A significant body of research points to the potential of indazole-based compounds as potent modulators of serotonin receptors, particularly the 5-HT₂ subtypes.[2] The indazole core serves as an effective bioisostere for the indole nucleus found in endogenous tryptamines like serotonin and psychedelic compounds such as 5-MeO-DMT.[2] This structural mimicry allows indazole derivatives to bind to and activate these receptors.

The 5-HT₂ₐ receptor is a key target for treating a range of neuropsychiatric conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD).[2] Agonists of this receptor, often termed "psychedelics," have shown remarkable efficacy in clinical trials, suggesting that novel agonists like 5-methylindazole-3-methanamine derivatives could represent a new generation of therapeutics with improved pharmacological profiles.[2]

Proposed Mechanism of Action at the 5-HT₂ₐ Receptor

-

Binding: The indazole derivative enters the orthosteric binding pocket of the 5-HT₂ₐ receptor.

-

Activation: The methanamine side chain forms a crucial salt bridge with a conserved aspartate residue, while the indazole ring establishes pi-stacking or halogen-bonding interactions with key phenylalanine residues within the binding site.[2]

-

Conformational Change: This binding event stabilizes an active conformation of the receptor.

-

Signal Transduction: The activated receptor engages downstream G-proteins (primarily Gq/11), initiating a signaling cascade that ultimately modulates neuronal activity and plasticity.

Signaling Pathway Diagram

Caption: Proposed signaling cascade following 5-HT₂ₐ receptor activation.

Broader Therapeutic Applications

Beyond their potential in neuropsychiatry, indazole derivatives have shown promise in other therapeutic areas, which may be applicable to the 5-methylindazole-3-methanamine class.

Anti-inflammatory Activity

Many indazole compounds exhibit significant anti-inflammatory effects.[1] Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] Others act as antagonists of the MD2-TLR4 complex, preventing the inflammatory response triggered by lipopolysaccharides (LPS) from Gram-negative bacteria, a mechanism with potential for treating acute lung injury.[6]

| Target | Therapeutic Indication | Representative IC₅₀ Values (for related Indazoles) |

| COX-2 | Inflammation, Pain | 12.32 - 23.42 µM[3] |

| MD2-TLR4 | Acute Lung Injury, Sepsis | 0.53 - 0.89 µM (for TNF-α/IL-6 inhibition)[6] |

| p38α MAP Kinase | Inflammation, Cancer | 19 - 900 nM (for imidazole/indazole scaffolds)[7] |

Anticancer Potential

The indazole scaffold is a core component of several anticancer agents.[1] These compounds often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[1] Additionally, recent discoveries have identified indazole-related structures as potent inhibitors of the CBP/p300 bromodomain, an attractive target in acute myeloid leukemia (AML).[8]

Future Directions and Conclusion

The 5-methylindazole-3-methanamine scaffold represents a highly promising starting point for the development of novel therapeutics. The established role of the indazole core as a privileged structure, combined with the potential for potent and selective modulation of targets like the 5-HT₂ₐ receptor, underscores its value.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with varied substitutions on the indazole ring and the amine to optimize potency, selectivity, and pharmacokinetic properties.

-

In-depth Pharmacological Profiling: Evaluating lead compounds against a full panel of serotonin receptors and other potential off-targets to ensure a clean safety profile.

-

Preclinical Evaluation: Advancing optimized candidates into in vivo models of depression, anxiety, and inflammatory diseases to validate their therapeutic efficacy.

References

- Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.

- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. PubMed.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.

- Process for preparing 1-methylindazole-3-carboxylic acid.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Discovery of 3-(Indol-5-yl)

- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Indazole-3-Methanamine Analogs: A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Applications

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature, synthetic methodologies, and therapeutic applications of indazole-3-methanamine (and its substituted analogs), a privileged scaffold in modern drug design.

Executive Summary

The indazole-3-methanamine scaffold (1H-indazol-3-ylmethanamine) represents a critical "chemical space" bridge between the privileged indazole core—ubiquitous in kinase inhibitors—and the primary amine pharmacophore essential for solubility and electrostatic interactions. While often overshadowed by its C3-amino and C3-carboxamide counterparts (e.g., Axitinib, Entrectinib), the C3-methanamine variant offers unique geometric vectors. It functions as a contracted bioisostere of tryptamine in CNS discovery and a versatile "solvent-front" linker in kinase inhibitor design.

This guide details the structural rationale, validated synthetic routes, and application of this scaffold in high-value therapeutic targets.[1][2]

Structural & Electronic Rationale (The "Why")

Bioisosterism and Pharmacophore Mapping

The indazole ring is a classic bioisostere of the indole ring (found in tryptophan/tryptamine). However, the introduction of the N2 nitrogen atom drastically alters the electronic landscape.

-

H-Bonding: Unlike indole (1 H-bond donor), 1H-indazole possesses both a donor (N1-H) and an acceptor (N2). This allows for "bidentate" binding modes in kinase hinge regions (e.g., interacting with the backbone of Glu/Asp residues).

-

pKa Modulation: The 3-methanamine group (

) typically has a pKa -

Tautomeric Control: The scaffold exists in equilibrium between 1H- and 2H- forms. Substituents at N1 lock the tautomer, a critical design feature for maximizing affinity.

The "Contracted Linker" Effect

In CNS drug design, indazole-3-methanamine is often explored as a lower homolog of tryptamine (indole-3-ethanamine).

-

Tryptamine: Indole –

– -

Indazole-3-methanamine: Indazole –

–

This "contraction" restricts conformational freedom, potentially enhancing selectivity for receptor subtypes (e.g., 5-HT2A vs 5-HT2B) by forcing the amine into a specific spatial quadrant.

Synthetic Methodologies

A robust synthetic strategy is paramount for SAR exploration. We present two primary routes: the Reductive Amination Route (versatile for N-alkylation) and the Nitrile Reduction Route (best for primary amines).

Validated Synthetic Pathways (DOT Diagram)

Figure 1: Comparison of synthetic routes. Route A is preferred for generating libraries of secondary/tertiary amines. Route B (dashed) is efficient for unsubstituted primary amines.

Detailed Protocol: Reductive Amination (Route A)

Rationale: This method allows the late-stage introduction of R-groups on the amine, essential for tuning lipophilicity (LogD).

Materials:

-

1H-Indazole-3-carbaldehyde (1.0 equiv)

-

Amine (R-NH2) or Ammonium Acetate (for primary amine)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

-

Imine Formation: In a dry flask, dissolve 1H-indazole-3-carbaldehyde (1.0 mmol) in DCM (10 mL). Add the requisite amine (1.1 mmol).[3] If using a salt form, add 1.1 equiv of TEA.

-

Acid Catalysis: Add catalytic AcOH (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 1-2 hours under

. Tip: Monitor by TLC for disappearance of aldehyde. -

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir overnight.

-

Quench & Workup: Quench with sat.

. Extract with DCM (3x). Wash organics with brine, dry over -

Purification: Flash chromatography (typically MeOH/DCM gradient with 1%

to elute the polar amine).

Self-Validation Check: The appearance of a diagnostic benzylic methylene signal in

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibition (Solvent Front Targeting)

In many kinase inhibitors (e.g., VEGFR, FGFR), the indazole ring binds to the hinge region. The C3-position points towards the solvent front.

-

Strategy: Use the 3-methanamine as a linker to attach solubilizing groups (e.g., morpholine, piperazine) or to reach an acidic residue (Asp/Glu) in the ribose pocket.

-

Advantage: The methylene spacer (

) introduces flexibility that a direct amide (

Case Study 2: CNS & Psychedelic Therapeutics

Recent interest in 5-HT2A agonists for depression (psychedelics) has led to the exploration of rigidified tryptamine analogs.

-

Mechanism: Indazole-3-methanamines act as bioisosteres of 5-MeO-DMT analogs.

-

Data: A 2024 study demonstrated that N-methylated indazole-3-methanamines maintain 5-HT2A affinity but show altered functional selectivity (G-protein vs

-arrestin) compared to their indole counterparts [1]. -

Key Insight: The "contracted" linker typically reduces potency at 5-HT2A compared to the ethylamine (tryptamine) chain, but significantly increases selectivity against off-target receptors like 5-HT2B (linked to valvulopathy), making them safer chronic therapeutic candidates.

Quantitative Comparison (SAR Summary)

| Scaffold Variant | Linker Length | 5-HT2A Affinity ( | Metabolic Stability ( | Primary Application |

| Tryptamine | 2 carbons | High (< 10 nM) | Low (MAO substrate) | Psychedelics (Natural) |

| Indazole-3-ethanamine | 2 carbons | High (< 20 nM) | Moderate | Bioisostere (Direct) |

| Indazole-3-methanamine | 1 carbon | Moderate (~100 nM) | High | Kinase Linker / Selective CNS |

Biological Signaling Pathway (Mechanism of Action)

The following diagram illustrates the dual-utility of the scaffold in a generic Kinase vs. GPCR (5-HT) context.

Figure 2: Dual mechanistic pathways. The scaffold serves as a hinge binder in oncology (left) and an orthosteric agonist in neurology (right).

References

-

Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Link[5]

-

Lefebvre, V., et al. (2010). General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link

-

Li, H., et al. (2014). Design, synthesis and biological evaluation of 1H-indazole-3-carboxamide derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Meanwell, N. A. (2011).[6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Vankayalapati, H., et al. (2025).[3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mallorymaurer.com [mallorymaurer.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

The Indazole Core: A Technical Guide to the History, Discovery, and Synthesis of Methyl-Substituted Indazole Methanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of a specific, yet highly significant, subclass: methyl-substituted indazole methanamines. We delve into the historical origins of indazole chemistry, tracing the evolution of synthetic methodologies from foundational discoveries to modern, efficient protocols. This guide elucidates the key synthetic pathways to methyl-substituted indazole methanamines, with a focus on the strategic introduction of both the methyl and methanamine functionalities. Furthermore, we explore the structure-activity relationships that govern the biological effects of these compounds, providing insights for the rational design of future drug candidates. Detailed experimental protocols for pivotal synthetic transformations and visual diagrams of reaction pathways are included to equip researchers with the practical knowledge to navigate this important area of drug discovery.

A Legacy of Discovery: The Historical Emergence of the Indazole Scaffold

The journey into the rich chemistry of indazoles began in the late 19th century. The seminal work of Nobel laureate Emil Fischer in the early 1880s laid the groundwork for this entire class of compounds. While not the parent indazole, Fischer's synthesis of an oxo-substituted derivative, indazolone, from o-hydrazino cinnamic acid, was the first documented creation of the indazole ring system.[1] This pioneering work opened the door for future chemists to explore the synthesis and properties of this novel heterocyclic scaffold.

The indazole core is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most stable.[1] This structural versatility, coupled with the ability to functionalize the ring at various positions, has made indazole a highly attractive scaffold for medicinal chemists.

Over the decades, a plethora of synthetic methods for constructing the indazole nucleus have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.[2][3] These advancements have facilitated the synthesis of a vast library of substituted indazole derivatives, leading to the discovery of their diverse biological activities.

The Rise of a Privileged Subclass: Methyl-Substituted Indazole Methanamines

Within the broad family of indazole derivatives, methyl-substituted indazole methanamines have garnered significant attention for their therapeutic potential. The strategic placement of a methyl group and a methanamine moiety on the indazole core can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

The introduction of a methyl group can enhance metabolic stability, improve binding affinity through hydrophobic interactions, and influence the electronic properties of the indazole ring. The methanamine group, a key pharmacophoric element, can participate in hydrogen bonding and ionic interactions with biological macromolecules, often serving as a crucial anchor point for receptor or enzyme binding.

The exploration of this subclass has led to the identification of potent modulators of various biological targets, including kinases and G-protein coupled receptors. For instance, derivatives of indazole have been investigated as inhibitors of ROCK-II, a kinase implicated in various diseases.[4] Furthermore, certain indazole methanamine derivatives have been identified as selective and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders.[2]

Synthetic Strategies for Methyl-Substituted Indazole Methanamines

The synthesis of methyl-substituted indazole methanamines requires a multi-step approach involving the construction of the core indazole ring, followed by the introduction of the methyl and methanamine functionalities.

Formation of the Methyl-Indazole Core

Several methods can be employed to synthesize the methyl-indazole scaffold. A common strategy involves the methylation of a pre-formed indazole ring. For example, 1-methyl-1H-indazole-3-carboxylic acid methyl ester can be synthesized by the methylation of indazole-3-carboxylic acid methyl ester using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.[5]

Alternatively, the methyl group can be introduced during the construction of the indazole ring itself. One-pot synthesis methods from appropriately substituted precursors, such as 2-haloacetophenones, have been developed.[2]

Introduction of the Methanamine Functionality

The methanamine group (-CH₂NH₂) is typically introduced by the reduction of a suitable precursor at the desired position on the methyl-indazole ring. Common precursors include nitriles, amides, and aldehydes.

A robust method for preparing (1-methyl-1H-indazol-3-yl)methanamine involves the reduction of 1-methyl-1H-indazole-3-carbonitrile or 1-methyl-1H-indazole-3-carboxamide. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Reductive amination is a versatile and widely used method for synthesizing amines.[6][7] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] For the synthesis of primary methanamines, ammonia can be used as the amine source.

The key advantage of reductive amination is its ability to form a wide range of substituted amines under relatively mild conditions. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[6]

Experimental Protocols

Synthesis of 1-Methyl-1H-indazole-3-carboxylic Acid

This protocol describes a common method for the N-methylation of indazole-3-carboxylic acid.

Materials:

-

Indazole-3-carboxylic acid

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dry Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride in dry DMF, a solution of indazole-3-carboxylic acid in dry DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

The mixture is then cooled to 0 °C, and a solution of methyl iodide in DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction is carefully quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford 1-methyl-1H-indazole-3-carboxylic acid.

Synthesis of (1-Methyl-1H-indazol-3-yl)methanamine via Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde

This protocol outlines the synthesis of the target methanamine from the corresponding aldehyde.

Materials:

-

1-Methyl-1H-indazole-3-carbaldehyde

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid (optional, as a catalyst for imine formation)

Procedure:

-

Dissolve 1-methyl-1H-indazole-3-carbaldehyde in methanol.

-

Add a solution of ammonia in methanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield (1-methyl-1H-indazol-3-yl)methanamine.

Structure-Activity Relationships (SAR)

The biological activity of methyl-substituted indazole methanamines is highly dependent on the substitution pattern on the indazole ring. Subtle changes in the position of the methyl and methanamine groups, as well as the nature of any additional substituents, can lead to significant differences in potency and selectivity.

For example, in the context of kinase inhibitors, the indazole nitrogen (N1 or N2) often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The substituent at the 3-position can project into the ATP binding pocket, and modifications to the methanamine group at this position can be used to fine-tune binding affinity and selectivity. The methyl group, depending on its position, can either occupy a hydrophobic pocket or influence the overall conformation of the molecule, thereby affecting its interaction with the target protein.

A systematic exploration of the SAR is crucial for the optimization of lead compounds. This involves synthesizing and testing a series of analogues with variations in:

-

The position of the methyl group (e.g., N1, N2, C4, C5, C6, C7).

-

The substitution on the methanamine nitrogen (e.g., primary, secondary, or tertiary amines).

-

The presence of other substituents on the benzene ring of the indazole core.

Visualization of Key Concepts

General Synthetic Pathway to Methyl-Substituted Indazole Methanamines

Caption: General synthetic route to methyl-substituted indazole methanamines.

Reductive Amination Workflow

Caption: Workflow of the reductive amination process.

Conclusion and Future Perspectives

The history of methyl-substituted indazole methanamines is a testament to the enduring importance of the indazole scaffold in drug discovery. From the foundational work of Emil Fischer to the sophisticated synthetic methods of today, our ability to synthesize and modify these molecules has grown immensely. This technical guide has provided a comprehensive overview of the historical context, key synthetic strategies, and structure-activity relationships pertinent to this important class of compounds.

The versatility of the indazole core, combined with the diverse biological activities exhibited by its derivatives, ensures that methyl-substituted indazole methanamines will remain a fertile ground for future research. As our understanding of disease biology deepens, the rational design of novel indazole-based therapeutics targeting a wide range of diseases will continue to be a major focus in medicinal chemistry. The development of more efficient, stereoselective, and environmentally friendly synthetic methods will further accelerate the discovery of the next generation of indazole-based drugs.

References

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.

- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.

- Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. PrepChem.com.

- Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosph

- Structures of kinase inhibitors containing an indazole moiety.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Avens Publishing Group.

- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate).

- Indazole synthesis. Organic Chemistry Portal.

- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge.

- (1-methyl-1h-indazol-3-yl)methanamine. PubChemLite.

- Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.

- Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.

- Design, Synthesis, and Structure–Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase.

- Amine synthesis by reductive amination (reductive alkyl

- Reductive Amination, and How It Works. Master Organic Chemistry.

- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Scheme 20. Synthesis of indazole derivatives in different methods..

- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas* Department of. Semantic Scholar.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Peptide coupling reactions using (5-Methyl-1H-indazol-3-yl)methanamine as an amine source

Application Note & Protocols

Strategic Incorporation of the Privileged Indazole Scaffold into Peptide Architectures Using (5-Methyl-1H-indazol-3-yl)methanamine

Abstract: The indazole motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with potent biological activities.[1][2] This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of (5-Methyl-1H-indazol-3-yl)methanamine as a versatile amine source for introducing this valuable heterocyclic system into peptide chains. We present foundational principles, detailed step-by-step protocols for both solution-phase and solid-phase synthesis, troubleshooting advice, and the scientific rationale behind key experimental choices, enabling the seamless integration of this building block into drug discovery workflows.

Introduction: The Convergence of Peptides and Privileged Scaffolds

Peptide-based therapeutics offer a unique combination of high potency and target selectivity, yet often suffer from metabolic instability and poor cell permeability. A leading strategy to overcome these limitations is the incorporation of non-natural amino acids or heterocyclic scaffolds that can enforce specific conformations, improve pharmacokinetic properties, and introduce novel vector interactions with biological targets.[3] The indazole ring system is of particular interest due to its prevalence in approved drugs and clinical candidates, where it often serves as a bioisostere for other aromatic systems or engages in critical hydrogen bonding interactions.[1][4]

(5-Methyl-1H-indazol-3-yl)methanamine provides a direct and efficient entry point for conjugating the indazole core to a peptide's C-terminus or an amino acid side chain. This guide details the fundamental chemistry and practical methodologies required to successfully employ this reagent in peptide coupling reactions.

Foundational Principles of Peptide Coupling

The formation of a peptide (amide) bond between a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous.[5] Peptide coupling reagents are therefore essential to activate the carboxylic acid group, converting its hydroxyl into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[6][7]

The Role of Coupling Reagents

Modern peptide synthesis relies predominantly on in situ activating reagents, which are broadly categorized into two main classes: carbodiimides and onium salts.[7]

-

Carbodiimides (e.g., DCC, EDC): These were among the first reagents used and function by forming a highly reactive O-acylisourea intermediate.[5][7] While effective, their use can be complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct (in the case of DCC) and a higher risk of racemization.[7][8]

-

Onium Salts (Aminium/Uronium and Phosphonium): These are now the gold standard for most applications due to their high efficiency, rapid reaction times, and lower racemization rates, especially when used with additives.[9]

-

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents form active esters (e.g., OBt, OAt esters) that readily react with the amine.[8] HATU is generally more reactive than HBTU due to the electronic properties of its 7-azabenzotriazole (OAt) leaving group. A key consideration is that uronium reagents can cause a side reaction known as guanidinylation of the N-terminal amine, which terminates the peptide chain.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also form highly reactive active esters but do not carry the risk of guanidinylation, making them ideal for difficult couplings, fragment condensation, and cyclization reactions where the reagent may be used in excess.

-

The Critical Challenge: Suppressing Racemization

A primary challenge in peptide coupling is preventing the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[6] This occurs via the formation of an oxazolone intermediate. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), are used.[6] These additives trap the initial reactive intermediate to form an active ester that is more stable towards racemization but still highly reactive towards the desired aminolysis. Modern onium salt reagents like HATU and HBTU come pre-packaged with the HOBt or HOAt moiety in their structure.

Reagent Profile: (5-Methyl-1H-indazol-3-yl)methanamine

Understanding the properties of this unique amine source is critical for its successful application.

| Property | Value | Source |

| Chemical Name | (5-Methyl-1H-indazol-3-yl)methanamine | |

| CAS Number | 1269225-30-0 | |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.20 g/mol | |

| Appearance | Solid | |

| Structure | Cc1ccc2[nH]nc(CN)c2c1 |

Key Considerations:

-

Nucleophilicity: As a primary amine, it is a potent nucleophile suitable for coupling reactions.

-

Solubility: Solubility should be assessed in common peptide synthesis solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Indazole N-H: The indazole ring contains an N-H proton. While generally not reactive under standard coupling conditions, chemists should be aware of its potential for tautomerization or interaction under strongly basic or acidic conditions.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-Ala-(5-methyl-1H-indazol-3-yl)methanamide

This protocol details a standard solution-phase coupling, ideal for producing a single conjugate or for process development.

Diagram: General Peptide Coupling Mechanism

Caption: Mechanism of peptide bond formation via an onium salt reagent.

Materials & Reagents:

-

Boc-L-Alanine (Boc-Ala-OH)

-

(5-Methyl-1H-indazol-3-yl)methanamine

-

HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Ala-OH (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Pre-activation: Add HATU (1.05 eq) to the solution. Stir for 2 minutes. Add DIPEA (2.5 eq) dropwise while stirring. The solution may change color. Allow the mixture to pre-activate for 10-15 minutes at room temperature.

-

Scientist's Note: Pre-activation ensures the formation of the reactive OAt ester before the amine is introduced, which maximizes coupling efficiency and minimizes potential side reactions. DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the reaction.[7]

-

-

Coupling: Dissolve (5-Methyl-1H-indazol-3-yl)methanamine (1.1 eq) in a minimal amount of DMF and add it to the activated amino acid solution.

-

Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

-

Scientist's Note: The acidic wash removes excess DIPEA and unreacted amine. The basic wash removes unreacted amino acid and the HOAt byproduct.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure coupled product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - C-Terminal Modification

This protocol describes how to cap a resin-bound peptide with the indazole moiety, a common strategy in peptide drug development. This example assumes a standard Fmoc/tBu synthesis strategy.[10]

Diagram: SPPS Workflow for C-Terminal Capping

Caption: Workflow for SPPS incorporating the indazole amine at the C-terminus.

Materials & Reagents:

-

Peptide-bound resin with a free N-terminal amine (e.g., H-Ala-Gly-Wang Resin)

-

(5-Methyl-1H-indazol-3-yl)methanamine

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

DIPEA

-

Anhydrous DMF and Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[10]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the peptide-resin (1.0 eq) in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes. Drain the DMF.

-

Final Deprotection: If the N-terminus is still Fmoc-protected, perform a final deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).[11]

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine.

-

Confirmation: Perform a Kaiser test on a few beads. A deep blue color confirms the presence of the free primary amine, ready for coupling.[11] If the test is negative, the deprotection was incomplete and must be repeated.

-

Coupling the Indazole Moiety:

-

In a separate vial, prepare the coupling solution: dissolve (5-Methyl-1H-indazol-3-yl)methanamine (4.0 eq) and PyBOP (3.9 eq) in DMF.

-

Add DIPEA (8.0 eq) to the coupling solution and vortex briefly.

-

Scientist's Note: A phosphonium reagent like PyBOP is chosen here to completely avoid the risk of guanidinylation, ensuring a clean final product. A larger excess of reagents is used to drive the reaction on the solid support to completion.

-

Add the activated solution to the resin, ensuring it is fully submerged. Agitate the vessel for 2-4 hours at room temperature.

-

-

Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage and Deprotection:

-

Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) and confirm the mass by LC-MS.

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low Coupling Yield | Incomplete activation; steric hindrance; poor resin swelling; insufficient reagent excess (SPPS). | Extend pre-activation time; switch to a more potent coupling reagent like HATU or COMU; ensure complete resin swelling; increase reagent equivalents in SPPS. |

| Unidentified Byproduct | Guanidinylation side reaction (if using uronium reagents like HBTU). | Switch to a phosphonium-based reagent (PyBOP, PyAOP) for the final coupling step. |

| Racemization Detected | Over-activation; presence of a strong base. | Ensure the use of a racemization suppressant (implicit in HATU/HBTU); use a weaker base like N-methylmorpholine (NMM) if necessary; minimize activation time.[7] |

| Poor Solubility of Amine | The amine source may have limited solubility in the chosen solvent. | Prepare a more dilute solution or gently warm the solvent. Consider using NMP as an alternative to DMF, as it has stronger solvating properties. |

Conclusion

(5-Methyl-1H-indazol-3-yl)methanamine is a highly valuable building block for integrating the medicinally relevant indazole scaffold into peptide structures. By leveraging robust and well-understood coupling reagents and methodologies, researchers can reliably synthesize novel peptide-indazole conjugates. The detailed solution-phase and solid-phase protocols provided herein serve as a validated starting point for exploration, enabling the development of next-generation peptide therapeutics with enhanced structural and pharmacological properties.

References

- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.

- Sigma-Aldrich. Peptide Coupling Reagents Guide. Novabiochem®.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. Coupling Reagents.

- Sigma-Aldrich. (5-Methyl-1H-indazol-3-yl)methanamine AldrichCPR. Product Page.

- D'Souza, C., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(4), 141-150.

- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

- Bio-protocol. Peptide Synthesis.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

- Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 992-1025.

- Perreault, C., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(3), 473-480.

- Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14.

- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. bio-protocol.org [bio-protocol.org]

Optimizing Reaction Conditions for the Functionalization of 5-Methylindazole

An Application Note and Protocol Guide for Researchers

Abstract: 5-Methylindazole is a key structural motif in numerous pharmacologically active compounds, making the strategic optimization of its substitution reactions a critical task in medicinal chemistry and drug development. This guide provides an in-depth analysis of key reaction conditions for common substitution patterns—N-alkylation, N-arylation, and C-halogenation—of the 5-methylindazole scaffold. We delve into the mechanistic rationale behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers to achieve high yields and regioselectivity.

Introduction: The Significance of the 5-Methylindazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.[3] The 5-methyl derivative, in particular, serves as a crucial building block for several notable therapeutic agents. The tautomeric nature of the indazole ring, existing as 1H and 2H forms, presents a significant synthetic challenge: controlling the regioselectivity of substitutions at the N1 and N2 positions.[1][4]

The electronic properties of the 5-methyl group—an electron-donating substituent—influence the nucleophilicity of the N1 and N2 atoms, adding a layer of complexity to predictive synthesis. This guide provides a systematic approach to navigating these challenges.

Foundational Principle: Navigating N1 vs. N2 Regioselectivity

The primary hurdle in the N-functionalization of indazoles is controlling whether the substituent adds to the N1 (thermodynamic product) or N2 (kinetic product) position. The 1H-tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[4] Consequently, reaction conditions can be tuned to favor one isomer over the other.

-

Thermodynamic Control (Favoring N1): Conditions that allow for equilibration, such as using strong, non-coordinating bases in non-polar aprotic solvents, often yield the more stable N1-substituted product.[5]

-

Kinetic Control (Favoring N2): Reactions under milder conditions or those employing specific catalytic systems (e.g., Mitsunobu conditions) can favor the formation of the N2 isomer.[5] The steric and electronic nature of substituents on the indazole ring can also dramatically shift this balance.[4][6][7]

Caption: Controlling N1 vs. N2 substitution pathways.

N-Alkylation: Achieving High N1 Selectivity

N1-alkylated indazoles are a prevalent motif in medicinal chemistry.[8] Achieving high regioselectivity is paramount for efficient synthesis and isolation. Studies have shown that the combination of sodium hydride (NaH) as a base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a robust system for promoting N1-alkylation.[4][6]

The rationale behind this choice is that the strong, non-nucleophilic NaH irreversibly deprotonates the indazole, and the resulting sodium salt favors the thermodynamically more stable N1-anion, especially in a less polar solvent like THF.

Optimization of N-Alkylation Conditions

The following table summarizes the effect of key parameters on the N-alkylation of substituted indazoles, which can be applied to 5-methylindazole.

| Parameter | Condition | Rationale & Expected Outcome | Reference |

| Base | Sodium Hydride (NaH) | Strong, non-coordinating base. Favors thermodynamic N1 product. | [4][5][6] |

| Cesium Carbonate (Cs₂CO₃) | Milder base. May lead to mixtures of N1/N2 isomers. | [9] | |

| Solvent | Tetrahydrofuran (THF) | Non-polar aprotic solvent. Promotes N1 selectivity with NaH. | [4][6] |

| Dimethylformamide (DMF) | Polar aprotic solvent. Can sometimes favor N2 or lead to mixtures. | [9] | |

| Temperature | 0 °C to Room Temp | Standard conditions for NaH/THF. Higher temperatures may decrease selectivity. | [4] |

| Alkylating Agent | Primary Alkyl Halides | Generally well-tolerated and maintain high N1 selectivity. | [4][6] |

| Secondary Alkyl Tosylates | Can also be used effectively while maintaining N1 preference. | [4][6] |

Protocol: N1-Alkylation of 5-Methylindazole with Ethyl Bromide

This protocol is designed to maximize the yield of the N1-alkylated product.

Materials:

-

5-Methylindazole

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Bromide

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Chloride (Brine)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 5-methylindazole (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to substrate). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: Add ethyl bromide (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to isolate the N1- and any minor N2-alkylated isomers.

N-Arylation: Transition-Metal Catalyzed Approaches

The synthesis of N-aryl indazoles typically relies on transition-metal-catalyzed cross-coupling reactions, with copper-catalyzed Ullmann-type reactions being a common and effective method.[10] These reactions offer a reliable pathway to form the C-N bond between the indazole nitrogen and an aryl halide.

Caption: A systematic workflow for optimizing substitution reactions.

Optimization of Copper-Catalyzed N-Arylation

Optimizing a copper-catalyzed N-arylation involves screening several components to find the ideal combination for 5-methylindazole and the desired aryl partner.[11]

| Parameter | Condition | Rationale & Expected Outcome | Reference |

| Catalyst | Copper(I) Iodide (CuI) | Common and effective copper source for Ullmann-type couplings. | [11] |

| Ligand | 1,10-Phenanthroline | Often crucial for stabilizing the copper catalyst and facilitating the reaction. | [11][12] |

| L-proline | A well-known ligand for copper-catalyzed cross-coupling reactions. | ||

| Base | Potassium Hydroxide (KOH) | Strong inorganic base, effective in these couplings. | [11] |

| Potassium Carbonate (K₂CO₃) | A common alternative base. | ||

| Solvent | Dimethylformamide (DMF) | High-boiling polar aprotic solvent, suitable for these reaction temperatures. | [11] |

| Temperature | 100-140 °C | Higher temperatures are typically required to drive the reaction to completion. | [11] |

Protocol: Copper-Catalyzed N-Arylation of 5-Methylindazole with Iodobenzene

Materials:

-

5-Methylindazole

-

Iodobenzene

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Hydroxide (KOH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 5-methylindazole (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and KOH (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

-

Reagent Addition: Add anhydrous DMF, followed by iodobenzene (1.2 eq) via syringe.

-

Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at 120 °C for 24 hours.

-

Reaction Monitoring: After cooling to room temperature, check for completion using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water (3x) to remove DMF.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the N-aryl indazole products.

C-Halogenation: Metal-Free Regioselective Bromination

Direct C-H halogenation of the indazole core provides valuable intermediates for further functionalization. Metal-free methods using N-halosuccinimides (NXS) are environmentally friendly and efficient.[13] For 2-substituted indazoles, halogenation often occurs selectively at the C3 position. For N-unsubstituted indazoles like 5-methylindazole, the reaction can be more complex, but conditions can be optimized to favor specific isomers.

Protocol: C3-Bromination of N1-Ethyl-5-methylindazole

This protocol assumes a pre-alkylated starting material to direct the halogenation.

Materials:

-

N1-Ethyl-5-methylindazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N1-Ethyl-5-methylindazole (1.0 eq) in acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature.

-

Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction can be monitored by TLC.

-

Workup: After cooling, remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water (2x) to remove succinimide.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The optimization of substitution reactions for 5-methylindazole is a multifactorial process hinging on a sound understanding of the scaffold's inherent reactivity. By carefully selecting the base, solvent, catalyst, and temperature, researchers can effectively control the regiochemical outcome of N-alkylation, N-arylation, and C-halogenation. The protocols provided herein serve as robust starting points, which can be further refined based on specific substrate requirements and analytical monitoring. This systematic approach enables the efficient synthesis of diverse 5-methylindazole derivatives, accelerating the discovery of new therapeutic agents.

References

-

Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

CEM Corporation. (2019). Reaction Optimization Using a Microwave Autosampler. Application Note. [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. Table from an unspecified publication. [Link]

-

Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567–4571. [Link]

-

El-fak-ih, H., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Pharmaceuticals, 15(8), 964. [Link]

-

El Idrissi, M., et al. (2020). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 25(21), 5195. [Link]

-

Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

-

Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(1), 1-8. [Link]

-

ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Semantic Scholar. (n.d.). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5843–5853. [Link]

-

Sahu, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469–1504. [Link]

-

MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

-

da Silva, A. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]

-

MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. [Link]

-

International Journal of All Research Scientific and Technical. (2023). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]

-

Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(23), 7985–7989. [Link]

-

ResearchGate. (n.d.). Effect of base, solvent, and temperature. Scientific Diagram. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Figure from Chemistry - An Asian Journal. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. Table. [Link]

-

ResearchGate. (n.d.). Kinetics of 5-methyl THF production over reaction time. Scientific Diagram. [Link]

-

Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(42), 5235–5249. [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

-

National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

Royal Society of Chemistry. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(3), 586-599. [Link]

-

ResearchGate. (n.d.). Optimization of direct oxidative arylation of 1‐methyl‐7‐nitro‐1H‐indazole. Scientific Diagram. [Link]

-

ResearchGate. (2012). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

-

MDPI. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

bioRxiv. (2022). Describing Chemical Kinetics in the Time Dimension with Mean Reaction Time. [Link]

-

YouTube. (2023). Reaction Rates & Introduction to Kinetics - AP Chem Unit 5, Topic 1. [Link]

-

Asian Publication Corporation. (2022). Kinetics, Pharmacokinetics, Drug-Likeness and Binding Affinity in Aqueous Iodinations of Regioisomers of. [Link]

-

Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

-

ResearchGate. (n.d.). Jessica Hoover's Research Profile. [Link]

-

ResearchGate. (2020). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. [Link]

Sources

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. researchgate.net [researchgate.net]

- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Challenge: A Guide to Solvent Selection for (5-Methyl-1H-indazol-3-yl)methanamine in Bioassays

Introduction: The Critical Role of Solvent Choice in Bioassay Fidelity

In the realm of drug discovery and biological research, the accurate determination of a compound's activity is paramount. This process, however, is critically dependent on a seemingly simple yet profoundly impactful step: the dissolution of the test compound. For researchers working with novel molecules like (5-Methyl-1H-indazol-3-yl)methanamine, a heterocyclic amine with potential pharmacological significance, selecting an appropriate solvent is a foundational decision that dictates the reliability and reproducibility of bioassay data.[1][2] An inappropriate solvent can lead to a cascade of experimental errors, including compound precipitation, underestimated potency, and misleading structure-activity relationships (SAR).[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting and validating solvents for dissolving (5-Methyl-1H-indazol-3-yl)methanamine for use in a variety of bioassays. By understanding the physicochemical properties of the compound and the interplay between solvents and assay systems, researchers can ensure the integrity of their results and make informed decisions in their research endeavors.

Understanding the Molecule: Physicochemical Properties of (5-Methyl-1H-indazol-3-yl)methanamine

A thorough understanding of the test compound's properties is the first step in a rational solvent selection strategy. (5-Methyl-1H-indazol-3-yl)methanamine is a solid with the empirical formula C₉H₁₁N₃ and a molecular weight of 161.20 g/mol . Its structure, featuring an indazole core and a primary amine, suggests it possesses both hydrophobic (the bicyclic aromatic ring) and hydrophilic (the methanamine group) characteristics.

The Solvent Selection Funnel: A Stepwise Approach

The process of selecting a solvent should be systematic, starting with a broad consideration of options and progressively narrowing down to the optimal choice for a specific bioassay. This can be visualized as a funnel, where each stage imposes stricter criteria.

Figure 1: A stepwise workflow for solvent selection, from initial screening to final validation in the context of the specific bioassay.

Detailed Application Protocols

Protocol 1: Initial Solubility Screening

Objective: To identify primary organic solvents capable of dissolving (5-Methyl-1H-indazol-3-yl)methanamine at a high concentration suitable for stock solutions.

Rationale: Creating a concentrated stock solution is standard practice in bioassays to minimize the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[3] Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent due to its ability to dissolve a broad range of compounds.[5][6]

Materials:

-

(5-Methyl-1H-indazol-3-yl)methanamine

-

Dimethyl sulfoxide (DMSO), cell culture grade[7]

-

Ethanol (200 proof)

-

Methanol

-

Dimethylformamide (DMF)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out a small, precise amount of (5-Methyl-1H-indazol-3-yl)methanamine (e.g., 1.61 mg).

-

Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 100 µL for a 100 mM solution if the molecular weight is 161.2 g/mol ).

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect for any undissolved particulate matter.

-

If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

-

Re-examine the solution. If it is clear, the solvent is a suitable candidate for preparing a stock solution at that concentration.

-

Repeat for each solvent to be tested.

| Solvent | Target Concentration | Observation | Suitability for Stock |

| DMSO | 10-30 mM | Clear solution | High |

| Ethanol | 10-30 mM | May require warming | Moderate |

| Methanol | 10-30 mM | May require warming | Moderate |

| DMF | 10-30 mM | Clear solution | High |

Table 1: Example of a solubility screening summary table. Actual results should be recorded.

Protocol 2: Kinetic Solubility in Aqueous Buffer

Objective: To assess the solubility of (5-Methyl-1H-indazol-3-yl)methanamine in the final assay buffer upon dilution from an organic stock.

Rationale: A compound may be soluble in a pure organic solvent but precipitate when diluted into an aqueous environment, a common failure mode in experimental procedures.[1] This "hidden precipitation" can lead to a significant deviation between the nominal and actual compound concentration, compromising the accuracy of dose-response curves.[1] This method assesses the kinetic solubility, which is highly relevant for bioassays where compounds are pre-dissolved in a solvent like DMSO.[8]

Materials:

-

Concentrated stock solution of (5-Methyl-1H-indazol-3-yl)methanamine in the chosen organic solvent (from Protocol 1).

-

Assay buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).

-

96-well plate.

-

Plate reader capable of measuring turbidity (optional) or visual inspection.

Procedure:

-

Prepare a serial dilution of the compound stock solution in the same organic solvent.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the serially diluted compound stock to the corresponding wells of the assay buffer to achieve the final desired concentrations. The final concentration of the organic solvent should be kept constant across all wells and ideally below 1%, with many cell lines tolerating up to 0.5% DMSO without significant cytotoxicity.[9][10]

-

Mix the plate gently.

-

Incubate the plate under the same conditions as the planned bioassay (e.g., 37°C for 1 hour).

-

Visually inspect each well for signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated out of solution.

-

(Optional) Quantify precipitation by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to assess turbidity.

Protocol 3: Assessing Solvent Effects on Assay Performance (Vehicle Control)

Objective: To determine if the chosen solvent, at the final concentration used in the assay, has any intrinsic biological activity or interferes with the assay detection system.

Rationale: Solvents, particularly at higher concentrations, can exert biological effects. For example, DMSO concentrations above 1-2% can be cytotoxic to some cell lines.[11][12] It is crucial to run a vehicle control to ensure that any observed effects are due to the test compound and not the solvent.[10]

Procedure:

-

Design the bioassay experiment to include a "vehicle control" group for each concentration of the test compound.

-

The vehicle control wells should contain the cells or biological system of interest and the same final concentration of the solvent as the corresponding test wells, but without the dissolved compound.

-

Run the assay according to the established protocol.

-

Compare the results of the vehicle control groups to the untreated control group (containing only the assay buffer/media).

-

Any significant difference between the vehicle control and the untreated control indicates that the solvent is interfering with the assay at that concentration.

Figure 2: Logic diagram illustrating the importance and interpretation of a vehicle control in a bioassay.

Advanced Strategies for Poorly Soluble Compounds

If (5-Methyl-1H-indazol-3-yl)methanamine proves to have low aqueous solubility even with the use of co-solvents, several advanced techniques can be employed:

-

pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[13][14] Given the basic nature of the amine group, lowering the pH of the buffer may protonate the amine, forming a more soluble salt. However, the pH must be compatible with the biological assay system.

-

Use of Excipients: Surfactants or cyclodextrins can be used to encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions.[13][14][15]

-

Co-solvency: The use of a mixture of solvents can sometimes enhance solubility beyond what can be achieved with a single solvent.[13][16]

Conclusion

The selection of an appropriate solvent for dissolving (5-Methyl-1H-indazol-3-yl)methanamine is a critical step that underpins the validity of any subsequent bioassay. A systematic approach, beginning with an understanding of the compound's physicochemical properties and progressing through a series of well-defined protocols for solubility and compatibility testing, is essential. By following the guidelines and protocols outlined in this application note, researchers can confidently prepare their test compounds, minimize experimental artifacts, and generate high-quality, reproducible data that will accelerate their research and development efforts.

References

-

Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

-

Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

-

G-protein coupled receptor biology and screening group. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

-